molecular formula C23H27N3O3S B8799311 Thiazol-5-ylmethyl ((2S,3S,5S)-5-amino-3-hydroxy-1,6-diphenylhexan-2-yl)carbamate

Thiazol-5-ylmethyl ((2S,3S,5S)-5-amino-3-hydroxy-1,6-diphenylhexan-2-yl)carbamate

Cat. No.: B8799311
M. Wt: 425.5 g/mol
InChI Key: HBPTXDXGWDVDON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Thiazol-5-ylmethyl ((2S,3S,5S)-5-amino-3-hydroxy-1,6-diphenylhexan-2-yl)carbamate is a complex organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a thiazole ring, an amino group, and a diphenylhexane backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thiazol-5-ylmethyl ((2S,3S,5S)-5-amino-3-hydroxy-1,6-diphenylhexan-2-yl)carbamate typically involves multiple steps. One common method involves the nucleophilic addition/cyclization of carbodiimides with diazo compounds . This process is accomplished under mild conditions and does not require transition metals, making it an efficient and environmentally friendly approach.

Industrial Production Methods

In industrial settings, the production of this compound often involves the preparation of key intermediates. For example, a novel process for the preparation of (2S, 3S, 5S)-5-amino-2-(N-((5-thiazolyl)-methoxycarbonyl)amino)-1,6-diphenylhexane hydrochloride has been developed as a key intermediate in the production of cobicistat, a drug under investigation for HIV treatment .

Chemical Reactions Analysis

Types of Reactions

Thiazol-5-ylmethyl ((2S,3S,5S)-5-amino-3-hydroxy-1,6-diphenylhexan-2-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert certain functional groups within the molecule to their reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and thiazole moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield thiazole oxides, while substitution reactions can produce various substituted derivatives with potential biological activities .

Scientific Research Applications

Thiazol-5-ylmethyl ((2S,3S,5S)-5-amino-3-hydroxy-1,6-diphenylhexan-2-yl)carbamate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Thiazol-5-ylmethyl ((2S,3S,5S)-5-amino-3-hydroxy-1,6-diphenylhexan-2-yl)carbamate involves its interaction with specific molecular targets and pathways. For instance, in the context of HIV treatment, the compound acts as an intermediate in the synthesis of cobicistat, which inhibits liver enzymes that metabolize other medications, thereby enhancing their efficacy . The thiazole ring and amino groups play critical roles in these interactions, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets this compound apart is its combination of a thiazole ring, an amino group, and a diphenylhexane backbone. This unique structure imparts specific chemical and biological properties, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C23H27N3O3S

Molecular Weight

425.5 g/mol

IUPAC Name

1,3-thiazol-5-ylmethyl N-(5-amino-3-hydroxy-1,6-diphenylhexan-2-yl)carbamate

InChI

InChI=1S/C23H27N3O3S/c24-19(11-17-7-3-1-4-8-17)13-22(27)21(12-18-9-5-2-6-10-18)26-23(28)29-15-20-14-25-16-30-20/h1-10,14,16,19,21-22,27H,11-13,15,24H2,(H,26,28)

InChI Key

HBPTXDXGWDVDON-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(CC(C(CC2=CC=CC=C2)NC(=O)OCC3=CN=CS3)O)N

Origin of Product

United States

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